Hexanoylglycine
Overview
Description
Synthesis Analysis
The synthesis of molecules related to hexanoylglycine has been explored through various chemical reactions, including the Petasis Mannich reaction, which is accelerated by hexafluoroisopropanol for the synthesis of pyrrolidine-derived arylglycines. This process has demonstrated high diastereoselectivities and significantly reduced reaction times from multiple days to less than 24 hours (Nanda & Trotter, 2005). Other methods include electrochemical decarboxylation of N-arylglycines, facilitating the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones through annulation reactions initiated by this process (Cui, Zhong, & Huang, 2023).
Molecular Structure Analysis
The study of hexanoylglycine-related compounds extends to the molecular structure analysis, as seen in the structural determination of a hexanuclear Th(IV)-glycine complex. This complex demonstrated a specific arrangement preserved within a crystal, highlighting the intricate relationships between hydrolysis and ligation by glycine in the formation of such complexes (Hennig et al., 2012).
Chemical Reactions and Properties
Hexanoylglycine and its derivatives undergo various chemical reactions, contributing to the understanding of their properties. For instance, the synthesis and characterization of the acid hexamolybdocobaltate(III) complex with amino acid glycine elucidates the structural properties and potential chemical behaviors of glycine-derived complexes (Kaziev et al., 2020).
Physical Properties Analysis
The physical properties of hexanoylglycine and related compounds are crucial for their practical applications and understanding. Bomb calorimetric and NMR studies, for example, have been used to determine the enthalpy of combustion and formation for crystalline hexaglycine, providing insights into the energy content and stability of glycine oligomers (Colbert et al., 1989).
Chemical Properties Analysis
The chemical properties of hexanoylglycine and its analogs have been a subject of investigation to understand their reactivity and potential applications. The synthesis and spectroscopic characterization of organotin derivatives of N-benzoylglycylglycine provide insights into the coordination chemistry and potential catalytic activities of these complexes (Ruisi & Giudice, 1991).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biomedical Research , specifically in the area of Disease Diagnosis .
Summary of the Application
Hexanoylglycine is used as a potential biomarker in the early diagnosis of tuberculosis. In a study, blood serum protein and metabolite levels were analyzed to discover molecular biomarkers for tuberculosis .
Methods of Application
The study involved assaying two independent cohorts comprising 29 and 34 subjects by proteomics, and 49 were included for metabolomic analysis. All subjects were arranged into three experimental groups—healthy controls, latent TB infection (LTBI), and TB patients. LC-MS/MS blood serum protein and metabolite levels were submitted to univariate, multivariate, and ROC analysis .
Results or Outcomes
Among the five metabolites that better discriminate the control and TB patient groups, Hexanoylglycine was one of them. These metabolites were submitted to ROC analysis .
Medium-Chain Acyl-CoA Dehydrogenase Deficiency Diagnosis
Specific Scientific Field
This application is in the field of Medical Diagnosis , specifically in the diagnosis of Metabolic Disorders .
Summary of the Application
Hexanoylglycine is used as a urinary biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency .
Methods of Application
Increased urinary excretion of Hexanoylglycine in humans is indicative of a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD). This is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase .
Results or Outcomes
In patients with MCAD deficiency, Hexanoylglycine, along with suberylglycine, are excreted in high concentration only when the patients are acutely ill .
Safety And Hazards
Hexanoylglycine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging fertility . It also causes damage to organs through prolonged or repeated exposure .
Future Directions
Hexanoylglycine is used as a urinary biomarker for several indications . It is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase . In the future, the sample-triplex strategy using the DEAPPZ isotopologues could successfully reduce the analysis time in the urinary Hexanoylglycine quantification .
properties
IUPAC Name |
2-(hexanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKIPHSXMXJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178739 | |
Record name | N-Caproylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hexanoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hexanoylglycine | |
CAS RN |
24003-67-6 | |
Record name | Hexanoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24003-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Caproylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24003-67-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Caproylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexanamidoacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV44XX9H2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexanoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.